molecular formula C2H7O4PV B13761728 Vanadium tris(dimethoxy phosphate) CAS No. 24822-65-9

Vanadium tris(dimethoxy phosphate)

Cat. No.: B13761728
CAS No.: 24822-65-9
M. Wt: 176.99 g/mol
InChI Key: JGPUEOMPWTVDSG-UHFFFAOYSA-N
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Description

Vanadium tris(dimethoxy phosphate) (CAS No. 24822-65-9) is a vanadium(III) complex with three dimethoxy phosphate ligands. Its molecular formula is C₂H₇O₄P·V, and its structure features a central vanadium ion coordinated to three dimethoxy phosphate groups (OC(O)P(OCH₃)₂) . Vanadium typically exhibits oxidation states of +3, +4, or +5, with +3 being less common than +4 (e.g., vanadyl ions) or +5 (e.g., vanadate) . This compound's phosphate groups enable interactions with biological systems via the vanadate-phosphate analogy, which mimics phosphate in enzymatic processes .

Properties

CAS No.

24822-65-9

Molecular Formula

C2H7O4PV

Molecular Weight

176.99 g/mol

IUPAC Name

dimethyl hydrogen phosphate;vanadium

InChI

InChI=1S/C2H7O4P.V/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);

InChI Key

JGPUEOMPWTVDSG-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(O)OC.[V]

Origin of Product

United States

Preparation Methods

Hydrothermal Synthesis Approach

A prominent method for preparing vanadium(III) phosphate compounds, closely related to vanadium tris(dimethoxy phosphate), involves hydrothermal synthesis. This technique typically uses vanadium pentoxide (V2O5), phosphate sources, and reducing agents under controlled temperature and pressure conditions.

  • Procedure Summary : Vanadium pentoxide (V2O5) and oxalic acid dihydrate (C2H2O4·2H2O) are dissolved in deionized water and stirred at elevated temperatures (~70 °C) to reduce vanadium to V(IV) or V(III) states, indicated by a color change to dark blue. Concurrently, potassium carbonate (K2CO3) and ammonium dihydrogen phosphate (NH4H2PO4) are dissolved separately and added slowly to the vanadium solution. The mixture is transferred to a Teflon-lined autoclave and heated hydrothermally at 160 °C for 16 hours. The product is then dried, ground, and calcined at elevated temperatures (350 °C in air followed by 900 °C under Ar/H2 atmosphere) to achieve crystallization of the vanadium phosphate phase.

  • Key Parameters :

    • Temperature: 160 °C (hydrothermal), 350 °C and 900 °C (calcination)
    • Atmosphere: Reducing environment (Ar/H2 5%) critical for phase purity
    • Reaction time: 16 h (hydrothermal), 2 h and 20 h (calcination steps)
    • Precursor ratios: Precise stoichiometric control (e.g., V2O5:oxalic acid:phosphate sources) critical to avoid impurity phases such as KVP2O7 or VO(H2PO2)2·H2O.
  • Outcome : This method yields a hydrated layered vanadium(III) phosphate compound, K3V3(PO4)4·H2O, structurally related to vanadium tris(dimethoxy phosphate). The reducing environment during synthesis and calcination is essential to maintain the V(III) oxidation state and prevent unwanted phase formation.

Solid-State Reaction Method

Another classical approach involves direct solid-state reactions of vanadium oxides with phosphate sources at high temperatures.

  • Vanadium oxides (e.g., V2O5) are intimately mixed with phosphate compounds and subjected to prolonged heating under controlled atmospheres to induce reaction and crystallization of vanadium phosphate phases.
  • This method requires high temperatures (typically above 700 °C) and careful control of oxygen partial pressure to stabilize the V(III) oxidation state.
  • The product is often ground and reheated multiple times to improve phase purity and crystallinity.

Ligand Substitution and Complexation Routes

Vanadium tris(dimethoxy phosphate) can also be prepared via complexation reactions involving vanadium(III) salts and organophosphorus ligands.

  • For example, vanadium(III) chloride (VCl3) can be reacted with potassium salts of phosphorous ligands in organic solvents (e.g., methanol or tetrahydrofuran) under inert atmospheres.
  • The reaction typically involves refluxing the mixture for several hours (e.g., 9 h) under nitrogen to form vanadium(III) coordination complexes with phosphorous-containing ligands.
  • This method allows for precise control over ligand environment and oxidation state but is more common for hydroxamate or related complexes rather than tris(dimethoxy phosphate) specifically.

Phosphorus Ligand Preparation

The preparation of the dimethoxy phosphate ligand itself or related phosphine/phosphine oxide ligands is critical for the synthesis of vanadium tris(dimethoxy phosphate).

  • Tris(hydroxymethyl)phosphine and related phosphine oxides can be prepared by treating tetrakis(hydroxymethyl)phosphonium salts with strongly basic anion exchange resins under mild conditions, followed by removal of byproducts such as formaldehyde.
  • These ligand syntheses provide pure phosphorus ligands necessary for subsequent complexation with vanadium(III).

Data Tables: Synthesis Conditions and Outcomes

Parameter Value/Condition Notes
Vanadium source V2O5 (Vanadium pentoxide) Common precursor for hydrothermal and solid-state methods
Phosphate source NH4H2PO4 (Ammonium dihydrogen phosphate) Used in hydrothermal synthesis
Reducing agent Oxalic acid dihydrate (C2H2O4·2H2O) Reduces V(V) to V(III/IV) during synthesis
Hydrothermal temperature 160 °C Controlled in autoclave for 16 h
Calcination temperatures 350 °C (air), 900 °C (Ar/H2 5%) Critical for crystallization and phase purity
Atmosphere during calcination Ar/H2 (5% H2) Reducing environment critical to prevent impurities
Reaction time (hydrothermal) 16 hours Ensures complete reaction and crystallization
Ligand synthesis Anion exchange resin treatment of phosphonium salts For preparation of tris(hydroxymethyl)phosphine ligands

Research Outcomes and Analysis

  • The hydrothermal method with controlled reducing atmosphere yields high-purity hydrated vanadium(III) phosphate phases, which are structurally layered and suitable for electrochemical applications.
  • Calcination under inert/reducing atmosphere is essential; pure argon or air leads to impurity phases such as KVP2O7 or VO(H2PO2)2·H2O, which degrade material performance.
  • Density Functional Theory (DFT) calculations complement experimental X-ray diffraction (XRD) data to confirm crystal structure and phase purity.
  • Thermal gravimetric analysis (TGA) confirms the presence of water molecules in the hydrated phase and stability up to high temperatures.
  • Electrochemical testing shows promising charge-discharge behavior, indicating potential as an intercalation host for alkali ions, relevant for battery materials.
  • Complexation methods using VCl3 and organophosphorus ligands in organic solvents provide alternative routes for synthesizing vanadium(III) complexes but require inert atmosphere and careful ligand preparation.
  • Preparation of phosphorus ligands via ion-exchange resin methods ensures high purity and stability of phosphine ligands, which are precursors for complex formation.

Chemical Reactions Analysis

Types of Reactions: Vanadium tris(dimethoxy phosphate) can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield vanadium(V) oxides, while reduction reactions may produce vanadium(IV) or vanadium(III) species .

Scientific Research Applications

Chemical Structure and Synthesis

Vanadium tris(dimethoxy phosphate) is characterized by a central vanadium atom coordinated to three dimethoxy phosphate ligands. The synthesis typically involves the reaction of vanadium oxide or other vanadium precursors with dimethoxy phosphate ligands under controlled conditions, which facilitates the formation of well-defined crystalline structures essential for characterizing the compound's properties.

Catalytic Applications

Vanadium compounds, including vanadium tris(dimethoxy phosphate), are widely studied for their catalytic properties. They have been utilized in:

  • Selective Oxidation : Vanadium phosphates have shown effectiveness in the selective oxidation of alkanes to produce valuable chemicals such as maleic anhydride .
  • Environmental Catalysis : The compound's ability to facilitate reactions under mild conditions makes it suitable for environmental applications, including the degradation of pollutants.

Biological Applications

Research indicates that vanadium compounds exhibit significant biological activity, particularly in the context of diabetes and cancer treatment. Key findings include:

  • Insulin-Mimetic Effects : Vanadium tris(dimethoxy phosphate) has been shown to mimic insulin action, improving glucose metabolism in diabetic models. Studies have demonstrated its ability to enhance cellular signaling pathways involved in glucose uptake and metabolism .
  • Cancer Treatment : The compound has potential as an anti-cancer agent, with studies indicating that it can inhibit cell proliferation in various cancer cell lines. This effect is attributed to its influence on critical signaling pathways involved in cell growth and differentiation .

Comparative Analysis with Other Vanadium Compounds

To better understand the unique properties of vanadium tris(dimethoxy phosphate), it is useful to compare it with other vanadium coordination complexes:

Compound NameStructure TypeKey Features
Vanadium(III) tris(metaphosphate)Tris(phosphate)Similar coordination; used in catalytic applications
Vanadyl acetylacetonateMononuclear complexKnown for catalytic activity; used in organic synthesis
Vanadyl sulfateMononuclear complexSignificant in insulin-mimetic studies

This table illustrates how vanadium tris(dimethoxy phosphate) shares similarities with other compounds while also exhibiting distinct properties due to its specific ligand arrangement.

Case Studies and Research Findings

  • Diabetes Management : In studies involving streptozotocin-induced diabetic rats, administration of vanadium tris(dimethoxy phosphate) resulted in improved glucose tolerance and decreased blood glucose levels, highlighting its potential as a therapeutic agent for diabetes management .
  • Cancer Cell Studies : Research has shown that vanadium tris(dimethoxy phosphate) can inhibit the proliferation of cancer cells at specific concentrations, suggesting its role as a potential anti-cancer drug .
  • Tissue Distribution Studies : Investigations into the tissue distribution of vanadium compounds revealed that different complexes exhibit varying accumulation patterns in organs such as kidneys, liver, and bones. This has implications for understanding the pharmacokinetics and therapeutic efficacy of vanadium tris(dimethoxy phosphate) .

Mechanism of Action

The mechanism by which vanadium tris(dimethoxy phosphate) exerts its effects involves its redox activity and coordination chemistry. Vanadium can interact with various molecular targets, including enzymes and proteins, by altering their oxidation states and coordination environments. This can lead to changes in enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Vanadium-Based Phosphate Compounds

Vanadium forms diverse phosphate compounds, differing in oxidation state and structure:

Compound Name Formula Oxidation State Key Properties/Applications References
Vanadium tris(dimethoxy phosphate) C₂H₇O₄P·V +3 Coordinated dimethoxy phosphate ligands; enzyme interaction studies
Vanadium(III) tris(metaphosphate) V(PO₃)₃ +3 Isomorphic with Cr(III) metaphosphate; used in selective extraction
Vanadyl(IV) phosphate VO(PO₃)₂ +4 Oxovanadium core; catalytic and material applications
Decavanadate (V₁₀O₂₈⁶⁻) V₁₀O₂₈⁶⁻ +5 Polyoxovanadate cluster; redox activity and phosphatase inhibition

Key Insights :

  • Structural Differences: Vanadium tris(dimethoxy phosphate) is a monomeric complex, whereas decavanadate is a polyoxometalate. The +3 oxidation state in the former contrasts with +4/+5 in others.
  • Applications : Vanadium(III) metaphosphate is used in extraction , while vanadyl phosphates are explored in catalysis .

Metal Tris(phosphate) Complexes

Tris(phosphate) complexes of other metals share coordination similarities but differ in reactivity:

Compound Name Metal Key Properties References
Chromium(III) tris(metaphosphate) Cr³⁺ Isomorphic with V(III) metaphosphate; structural studies
Manganese(II) tris(dimethoxy-bipyridine) Mn²⁺ Redox-active; electrochemical applications

Key Insights :

  • Redox Behavior : Manganese complexes exhibit reversible redox transitions (e.g., Mn²⁺/Mn³⁺) , whereas vanadium tris(dimethoxy phosphate) may show vanadium-specific redox activity (e.g., V³⁺/V⁴⁺) .

Organophosphate Esters (OPEs)

OPEs are organic esters used as flame retardants and plasticizers, differing from metal-coordinated phosphates:

Compound Name Structure Applications Toxicity/Regulatory Status References
Vanadium tris(dimethoxy phosphate) V³⁺-coordinated Research (enzyme studies) Environmental concerns
Tris(2-chloroisopropyl) phosphate (TCPP) Chlorinated OPE Flame retardant Low cytotoxicity
Tris(2-butoxyethyl) phosphate (TBEP) Alkyl OPE Plasticizer Detected in environmental samples

Key Insights :

  • Chemical Stability : OPEs like TCPP are hydrolytically stable , whereas vanadium complexes may undergo redox or ligand-exchange reactions .
  • Environmental Impact : OPEs are persistent pollutants , while vanadium compounds are regulated as hazardous substances .

Research Findings and Data

Antifungal Activity and Substituent Effects

For example:

  • Trimethoxy derivatives inhibit fungal growth by 60–80% compared to dimethoxy (40–60%) and monomethoxy (<20%) .
  • Vanadium tris(dimethoxy phosphate) : The dimethoxy groups may enhance solubility or metal-ligand stability, influencing bioactivity .

Redox Properties

  • Vanadium complexes: Exhibit variable redox potentials depending on oxidation state (e.g., V³⁺ ↔ V⁴⁺ ↔ V⁵⁺) .
  • Manganese analogs : Show well-defined redox couples (e.g., E₁/₂ = +0.75 V vs. Ag/AgCl) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing vanadium tris(dimethoxy phosphate) with high purity for catalytic studies?

  • Methodology : Sol-gel synthesis or hydrothermal methods are commonly used. For example, hydrothermal synthesis at 180–220°C with controlled pH (3–5) ensures uniform crystallization. Use vanadium(III) oxide and dimethyl phosphate precursors in a molar ratio of 1:3, followed by calcination at 400°C to remove organic residues .
  • Validation : X-ray powder diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirm phase purity and ligand coordination. Compare XRD peaks with reference data for vanadium tris(dimethoxy phosphate) (ICDD database entry for V(H2PO4)3 can serve as a proxy for structural validation) .

Q. How does vanadium tris(dimethoxy phosphate) interact with aqueous environments, and what stability challenges arise?

  • Experimental Design : Conduct hydrolysis studies by dispersing the compound in deionized water at varying pH (2–12) and temperatures (25–80°C). Monitor vanadium ion leaching via inductively coupled plasma mass spectrometry (ICP-MS).
  • Key Finding : Phosphate ligands reduce vanadium mobility in neutral conditions but destabilize under acidic environments (pH < 4), releasing VO<sup>2+</sup> ions. This behavior parallels vanadate-phosphate interactions in soil chemistry .

Q. What spectroscopic techniques are optimal for characterizing vanadium coordination in this compound?

  • Approach : Use UV-vis spectroscopy to detect d-d transitions of vanadium(III) (~450–600 nm). X-ray photoelectron spectroscopy (XPS) confirms oxidation states (binding energy ~515 eV for V 2p3/2 in V<sup>3+</sup>). Electron paramagnetic resonance (EPR) can identify paramagnetic vanadium species in defective structures .

Advanced Research Questions

Q. How does Fe-doping modify the electronic and structural properties of vanadium tris(dimethoxy phosphate) for energy storage applications?

  • Synthesis Strategy : Substitute 5–10% vanadium with Fe during sol-gel synthesis. Compare undoped and doped materials via BET surface area analysis and cyclic voltammetry.
  • Data Insights : Fe-doping increases specific surface area (e.g., from 16.3 m<sup>2</sup>/g to 46.5 m<sup>2</sup>/g) and enhances electrical conductivity due to reduced charge-transfer resistance. This improves sodium-ion diffusion kinetics in battery electrodes .

Q. What mechanistic role does vanadium tris(dimethoxy phosphate) play in propane oxidative dehydrogenation (ODH) catalysis?

  • Experimental Design : Compare catalytic performance in a fixed-bed reactor under varying O2/C3H8 ratios (0.1–0.5) and temperatures (300–500°C). Use in-situ Raman spectroscopy to track surface vanadium oxide species.
  • Contradiction Resolution : While aggregated V2O5 phases enhance activity, isolated V<sup>3+</sup> sites in phosphate frameworks improve propylene selectivity (>80%) by suppressing over-oxidation. Doping with Na<sup>+</sup> further modulates acidity and selectivity .

Q. How do phosphate ligands influence vanadium’s environmental mobility and toxicity in soil systems?

  • Study Design : Perform batch sorption experiments using Sharkey soil (high clay content) spiked with vanadium tris(dimethoxy phosphate). Measure vanadium retention via sequential extraction (Tessier method).
  • Critical Finding : Phosphate competes with vanadate for sorption sites, increasing vanadium mobility by 40–60% in phosphate-rich soils. This contradicts assumptions that phosphate immobilizes vanadium, highlighting context-dependent risks .

Guidance for Addressing Contradictions

  • Example : Conflicting reports on vanadium’s environmental mobility with phosphate.
    • Resolution : Conduct site-specific geochemical modeling to account for soil pH, organic matter, and competing anions (e.g., sulfate). Prioritize field studies over lab simulations for ecological relevance .

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